(2R)-2-(Difluoromethoxymethyl)pyrrolidine;hydrochloride
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Overview
Description
(2R)-2-(Difluoromethoxymethyl)pyrrolidine;hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. The compound is characterized by the presence of a pyrrolidine ring substituted with a difluoromethoxymethyl group, and it exists as a hydrochloride salt. This compound is of interest due to its potential use in asymmetric synthesis and as a building block in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Difluoromethoxymethyl)pyrrolidine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.
Introduction of Difluoromethoxymethyl Group: The difluoromethoxymethyl group is introduced via nucleophilic substitution reactions, often using difluoromethyl ethers as reagents.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-(Difluoromethoxymethyl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethoxymethyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
(2R)-2-(Difluoromethoxymethyl)pyrrolidine;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(Difluoromethoxymethyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxymethyl group can enhance binding affinity and selectivity towards these targets, modulating their activity. The pyrrolidine ring provides structural rigidity, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
(2S)-2-(Difluoromethoxymethyl)pyrrolidine;hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.
(2R)-2-(Methoxymethyl)pyrrolidine;hydrochloride: A similar compound with a methoxymethyl group instead of a difluoromethoxymethyl group.
(2R)-2-(Trifluoromethoxymethyl)pyrrolidine;hydrochloride: A related compound with a trifluoromethoxymethyl group.
Uniqueness: (2R)-2-(Difluoromethoxymethyl)pyrrolidine;hydrochloride is unique due to the presence of the difluoromethoxymethyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it valuable in various research applications.
Properties
IUPAC Name |
(2R)-2-(difluoromethoxymethyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)10-4-5-2-1-3-9-5;/h5-6,9H,1-4H2;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXUAKBWGJJYCT-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)COC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2470279-06-0 |
Source
|
Record name | (2R)-2-[(difluoromethoxy)methyl]pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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